Anavex 1-41
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
AMVCMSPVJGQNFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preclinical Pharmacological Activity and Observed Biological Effects
Neuroprotective Efficacy in Experimental Models
Preclinical studies have demonstrated the neuroprotective potential of Anavex 1-41 in various experimental models of neurodegeneration.
In non-transgenic mouse models of Alzheimer's disease, where neurotoxicity is induced by the injection of amyloid-beta (Aβ) peptide, this compound has shown the ability to protect neurons from degeneration and death. anavex.combiospace.com Specifically, it has been observed to reduce the loss of pyramidal cells in the hippocampus, a brain region critical for learning and memory. anavex.com This neuroprotective action is a key component for potential long-term benefits in neurodegenerative diseases. biospace.com
This compound has been shown to prevent the expression of caspase-3, a key enzyme in the apoptotic (programmed cell death) pathway. annualreports.comanavex.comsec.govmarketscreener.com By blocking caspase-3 activation, the compound helps to prevent the loss of cells in the hippocampus. annualreports.comanavex.com Furthermore, in mouse models of Alzheimer's disease, this compound has demonstrated the ability to block the expression of caspase-12, an enzyme that indicates early toxic effects associated with the disease. anavex.com The compound's anti-apoptotic effects are linked to its ability to combat endoplasmic reticulum (ER) stress. anavex.com
Table 1: Effect of this compound on Apoptotic Markers
| Marker | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| Caspase-3 | Prevention of expression | Mouse model of Alzheimer's disease | annualreports.comanavex.comsec.govmarketscreener.com |
| Caspase-12 | Blockade of expression | Mouse model of Alzheimer's disease | anavex.com |
Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases. anavex.comanavex.com this compound has demonstrated the ability to guard against oxidative stress and repair cells affected by its damaging effects. biospace.comanavex.com In preclinical studies, the compound prevented oxidative stress and blocked the induction of amyloid-beta-induced lipid peroxidation, a process that damages nerve cell membranes. anavex.comanavex.com This anti-oxidative activity is believed to be mediated through the modulation of sigma receptors. biospace.comanavex.com Additionally, preclinical data indicates that this compound has protective effects on mitochondrial enzyme complexes I and IV under pathological conditions. anavex.comlarvol.comalzheimersnewstoday.com
While direct evidence for this compound's effect on synaptogenesis is still emerging, related compounds from the same class have shown promise in this area. anavex.com For instance, the sigma-1 receptor agonist ANAVEX 3-71 has been shown to promote the formation of new synapses (synaptogenesis) in preclinical models. anavex.comalzheimersnewstoday.com Given that this compound also targets the sigma-1 receptor, it is hypothesized to have similar beneficial effects on neuronal morphology and synaptic integrity. The sigma-1 receptor is known to be involved in restoring homeostasis and stimulating the recovery of cell function. sec.gov
Counteraction of Oxidative Stress and Lipid Peroxidation
Effects on Cognitive and Memory Function in Animal Models
This compound has shown significant anti-amnesic properties in animal models of cognitive impairment.
In mouse models where learning and memory deficits are induced by the administration of amyloid-beta peptide, this compound has been shown to reverse these impairments. anavex.comanavex.combiospace.com The compound was effective in both short-term and long-term memory tests. anavex.com When administered prior to the amyloid-beta peptide, this compound was able to prevent the development of learning deficits. anavex.com The anti-amnesic effects of this compound are believed to be mediated through its action as a mixed muscarinic and sigma-1 receptor agonist. anavex.comnih.gov
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Efficacy Endpoint | Observed Effect | Reference |
|---|---|---|
| Learning Deficits | Reversal | anavex.comanavex.com |
| Short-Term Memory | Effective | anavex.com |
| Long-Term Memory | Effective | anavex.com |
| Prevention of Learning Deficits | Effective | anavex.com |
Improvement of Spatial and Non-Spatial Memory Parameters
Preclinical studies have shown that this compound can improve both spatial and non-spatial memory in animal models. In a mouse model of Alzheimer's disease, where memory deficits were induced by the administration of amyloid beta peptide, this compound reversed these learning deficits. anavex.com The compound was effective in both short-term and long-term memory tests. anavex.com Specifically, it improved performance in spontaneous alternation and passive avoidance tasks, which assess spatial working memory and long-term contextual memory, respectively. anavex.combiospace.com
Anti-amnesic Properties in Pharmacological Models (e.g., Scopolamine-induced, Dizocilpine-induced)
This compound has demonstrated anti-amnesic properties in pharmacological models of amnesia. It has been shown to reverse learning deficits in mice induced by drugs such as scopolamine (B1681570) and dizocilpine (B47880). anavex.combiospace.com Scopolamine, a muscarinic antagonist, is known to impair learning and memory. nih.gov this compound attenuated scopolamine-induced amnesia, with a notable effect on both short- and long-term memory. nih.govresearchgate.net The anti-amnesic effects of this compound against scopolamine-induced deficits are linked to its activity at both muscarinic and sigma-1 receptors. researchgate.net
| Pharmacological Model | Effect of this compound | Memory Type | Receptor Involvement |
| Scopolamine-induced amnesia | Attenuated learning impairments nih.govresearchgate.net | Short-term and long-term researchgate.net | Muscarinic and Sigma-1 researchgate.net |
| Dizocilpine-induced amnesia | Reversed learning deficits anavex.combiospace.com | Not specified | Not specified |
| Amyloid beta peptide-induced deficits | Reversed learning deficits anavex.comanavex.com | Short-term and long-term anavex.com | Not specified |
Modulation of Affective and Behavioral States in Animal Models
Anti-depressant-like Effects
This compound has exhibited anti-depressant-like activity in animal models. prnewswire.com In the forced swim test in mice, a common model to screen for antidepressant effects, this compound reduced the duration of immobility. researchgate.net This suggests a potential antidepressant effect. However, this effect was not blocked by a sigma-1 receptor antagonist, indicating that the antidepressant-like properties may not be mediated by the sigma-1 receptor. nih.govresearchgate.net
Anti-convulsive Activity
Preclinical evidence suggests that this compound possesses weak anti-convulsive activity. prnewswire.com While it is has been noted to have anti-convulsive properties, this effect is considered less prominent compared to its other activities. prnewswire.comanavex.com
Restoration of Cellular Homeostasis in Pathological Conditions
This compound has been shown to contribute to the restoration of cellular homeostasis in pathological conditions, primarily through its neuroprotective effects. In preclinical studies, it prevented oxidative stress, a key contributor to cell damage in neurodegenerative diseases. anavex.comanavex.com Specifically, it blocked the induction of lipid peroxidation, a process that damages nerve cell membranes. anavex.comanavex.com
Furthermore, this compound has demonstrated the ability to prevent the expression of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death. anavex.comannualreports.comsec.gov By inhibiting caspase-3, this compound helps to reduce the loss of pyramidal cells in the hippocampus, a brain region vital for learning and memory. anavex.com Preclinical data also indicates that this compound may have protective effects on mitochondrial enzyme complexes during pathological conditions. sec.govanavex.comsec.gov
| Observed Effect | Mechanism/Pathway | Significance |
| Prevention of oxidative stress anavex.comanavex.com | Blockade of lipid peroxidation anavex.comanavex.com | Protects nerve cell membranes from damage |
| Inhibition of apoptosis anavex.comannualreports.comsec.gov | Prevention of caspase-3 expression anavex.comannualreports.comsec.gov | Reduces programmed cell death of neurons |
| Mitochondrial protection sec.govanavex.comsec.gov | Protective effects on enzyme complexes I and IV anavex.com | Supports cellular energy production and function |
Theoretical Implications and Future Avenues for Academic Research
ANAVEX 1-41 within the Framework of Multi-Target Directed Ligands (MTDLs) in Neuropharmacology
This compound is a prime example of a Multi-Target Directed Ligand (MTDL), a therapeutic strategy gaining traction in the treatment of complex, multifactorial diseases like neurodegenerative disorders. nih.govresearchgate.net Unlike traditional drugs that target a single receptor, MTDLs are designed to interact with multiple cellular targets simultaneously, potentially offering a more comprehensive therapeutic effect. researchgate.netresearchgate.net This approach may overcome the limitations of single-target drugs, such as the development of drug resistance and unfavorable pharmacokinetic profiles. nih.gov
This compound exhibits affinity for several receptors, including the sigma-1 receptor (σ1R), muscarinic acetylcholine (B1216132) receptors (mAChR), α1-adrenoceptors, 5-HT2 receptors, and dopamine (B1211576) D3 receptors. nih.govnih.gov This polypharmacological profile is believed to contribute to its observed anti-amnesic, neuroprotective, anti-apoptotic, and anti-oxidative properties. biospace.comanavex.com The ability of a single molecule to modulate multiple pathways involved in neurodegeneration represents a significant advantage in developing effective treatments. nih.gov
Deeper Elucidation of σ1R's Role in Integrated Cellular Stress Responses
The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, is a key target of this compound. nih.govresearchgate.net The σ1R plays a crucial role in regulating cellular responses to stress, including oxidative stress and ER stress, which are implicated in the pathogenesis of neurodegenerative diseases. anavex.comsec.govanavex.com
Activation of σ1R by ligands like this compound is thought to modulate several cellular processes to mitigate stress. anavex.com These include the regulation of calcium homeostasis, reduction of reactive oxygen species (ROS) formation, and suppression of neuroinflammation. anavex.com Preclinical studies have shown that this compound can guard against oxidative stress and repair cells compromised by its effects. biospace.comanavex.com Further research is needed to fully understand the intricate mechanisms by which σ1R activation by this compound integrates these cellular stress responses to confer neuroprotection.
Investigation of the Pharmacological Cross-Talk between σ1R and mAChR Systems
A significant aspect of this compound's mechanism of action is the synergistic interaction between the sigma-1 and muscarinic acetylcholine receptor systems. biospace.comaccessnewswire.com this compound is a potent ligand for both σ1R and mAChRs, acting as an M1 muscarinic acetylcholine receptor agonist and an M2/M3 receptor antagonist. nih.gov This dual activity is believed to amplify its anti-amnesic and neuroprotective effects. biospace.comaccessnewswire.com
The cross-talk between these two receptor systems is a promising area for future investigation. Understanding how the simultaneous modulation of σ1R and mAChRs by this compound leads to enhanced therapeutic efficacy could pave the way for the development of more potent MTDLs. Studies suggest that this synergy is crucial for the compound's ability to reverse learning deficits in animal models of Alzheimer's disease. anavex.com
Uncovering Novel Downstream Signaling Pathways and Effector Molecules
The binding of this compound to its primary targets, σ1R and mAChRs, initiates a cascade of downstream signaling events. While some pathways have been identified, a comprehensive map of these signaling networks and the key effector molecules involved remains to be fully elucidated.
Comparative Mechanistic Analysis with Related σ1R Agonists (e.g., ANAVEX 2-73, ANAVEX 3-71)
This compound is part of a portfolio of related compounds developed by Anavex Life Sciences, including Anavex 2-73 (blarcamesine) and Anavex 3-71. nih.govanavex.com These compounds share a common origin and exhibit overlapping, yet distinct, pharmacological profiles. anavex.comanavex.com A comparative mechanistic analysis of these congeners is crucial for understanding their unique therapeutic potentials.
While all three compounds are σ1R agonists, they differ in their affinities for other receptors and their specific effects on cellular pathways. nih.govanavex.com For instance, Anavex 2-73 also targets muscarinic receptors and has been shown to induce autophagy. anavex.comnih.gov Anavex 3-71, a dual sigma-1 receptor agonist and M1 positive allosteric modulator, has demonstrated the ability to promote synaptogenesis. anavex.combiospace.com A detailed comparison of their mechanisms could inform the selection of the most appropriate compound for specific neurological disorders.
| Compound | Primary Targets | Key Preclinical Findings |
| This compound | σ1R, mAChR (M1 agonist, M2/M3 antagonist), α1-adrenoceptors, 5-HT2, D3 receptors nih.govnih.gov | Potent anti-amnesic and neuroprotective effects, prevents oxidative stress and apoptosis biospace.comanavex.com |
| Anavex 2-73 | σ1R, mAChR annualreports.com | Induces autophagy, restores cellular homeostasis, anti-amnesic and neuroprotective properties anavex.comnih.gov |
| Anavex 3-71 | σ1R, M1 muscarinic receptors biospace.comannualreports.com | Promotes synaptogenesis, reduces neuroinflammation and mitochondrial dysfunction nih.govanavex.combiospace.com |
Exploration of Preclinical Relevance in Broader Models of Central Nervous System Disorders
While much of the research on this compound has focused on Alzheimer's disease models, its multi-target profile suggests potential therapeutic relevance in a broader range of central nervous system (CNS) disorders. biospace.comanavex.comperplexity.ai Future preclinical studies should explore its efficacy in models of other neurological and psychiatric conditions.
The known anti-convulsive, anti-depressant, and anxiolytic properties of σ1R agonists suggest that this compound could be beneficial in epilepsy and depression. biospace.comanavex.com Furthermore, its neuroprotective and anti-inflammatory effects may have implications for treating stroke-induced brain injury. perplexity.aifirstwordpharma.com Investigating this compound in these and other CNS disorder models will be essential to fully realize its therapeutic potential.
Methodological Refinements for Preclinical Efficacy and Mechanism Validation
To further validate the preclinical efficacy and elucidate the mechanisms of action of this compound, refined and advanced research methodologies are required. The use of genomic and transcriptomic biomarkers can help in understanding the molecular changes induced by the compound. sec.gov
Future studies should employ a range of validated animal models that accurately recapitulate the complex pathology of human CNS disorders. anavex.com Advanced imaging techniques, such as positron emission tomography (PET), can be utilized to visualize receptor occupancy and downstream effects in real-time. anavex.com Additionally, sophisticated electrophysiological and behavioral assays will be crucial for correlating molecular and cellular changes with functional outcomes.
Q & A
Q. What are the primary pharmacological targets of Anavex 1-41, and how do its binding affinities compare to related compounds like Anavex 2-73?
- Answer : this compound primarily targets σ1 and M1 muscarinic receptors. Its binding affinity for σ1 receptors (Ki = 44.4 nM) is weaker than Anavex 3-71 (Ki = 0.046 nM) but stronger than Anavex 2-73 (IC50 = 0.86 μM). For M1 receptors, this compound exhibits a Ki of 18.5 nM, suggesting moderate selectivity compared to Anavex 3-71 (Ki = 1.3 nM). Structural differences, such as the presence of oxygen-linked phenyl groups, may explain these variations .
Q. What preclinical evidence supports the neuroprotective potential of this compound in Alzheimer’s disease (AD) models?
- Answer : Preclinical studies demonstrate that this compound acts as a σ1 receptor agonist, modulating calcium signaling and reducing oxidative stress in neuronal cells. In transgenic AD mouse models, it improved cognitive performance in behavioral assays (e.g., Morris water maze) and reduced amyloid-beta plaque load. Experimental protocols typically involve chronic dosing (10–20 mg/kg, oral) over 8–12 weeks, with endpoints including histopathology, synaptic markers (e.g., synaptophysin), and inflammatory cytokines (e.g., IL-6) .
Q. How is this compound distinct from other σ1 receptor ligands in terms of mechanism of action?
- Answer : Unlike non-selective σ1 ligands, this compound exhibits partial agonism with downstream activation of protein kinase C (PKC) and ERK pathways, which are critical for synaptic plasticity. Its dual modulation of σ1 and M1 receptors may synergistically enhance cholinergic transmission while mitigating excitotoxicity, a unique feature compared to single-target agents .
Advanced Research Questions
Q. How can researchers address contradictory affinity data (e.g., σ1 vs. M1 receptor binding) when validating this compound in vitro?
- Answer :
Assay Validation : Use orthogonal techniques (e.g., radioligand binding, surface plasmon resonance) to confirm Ki/IC50 values.
Cell Line Selection : Ensure receptor expression levels in cell lines (e.g., CHO-K1 vs. HEK293) are consistent with native tissue.
Statistical Analysis : Apply nonlinear regression models (e.g., Prism) to analyze dose-response curves, reporting 95% confidence intervals.
Control Compounds : Include reference ligands (e.g., (+)-pentazocine for σ1, pirenzepine for M1) to benchmark results .
Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s efficacy in comorbid AD and depression models?
- Answer :
- Animal Models : Use double-transgenic mice (e.g., APP/PS1 + chronic unpredictable stress) to mimic AD-depression comorbidity.
- Dosage Optimization : Conduct pharmacokinetic studies to determine brain-to-plasma ratios and optimal dosing schedules.
- Behavioral Endpoints : Combine AD-specific tests (e.g., novel object recognition) with depression assays (e.g., forced swim test).
- Biomarker Analysis : Measure BDNF, cortisol, and σ1 receptor density in post-mortem tissue to correlate molecular effects with behavior .
Q. How can researchers ensure reproducibility when replicating this compound’s preclinical results across laboratories?
- Answer :
- Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and blinding procedures.
- Data Transparency : Share raw datasets (e.g., ELISA absorbance values) in supplementary materials, using platforms like Figshare.
- Cross-Lab Validation : Collaborate with independent labs to replicate key findings, controlling for variables like diet, housing conditions, and genetic drift in animal colonies .
Q. What advanced methodologies are suitable for studying this compound’s off-target effects and toxicity profile?
- Answer :
- High-Throughput Screening : Use panels (e.g., Eurofins Cerep SafetyScreen) to assess activity at 100+ GPCRs, ion channels, and kinases.
- Transcriptomics : Perform RNA-seq on treated neuronal cultures to identify dysregulated pathways (e.g., apoptosis, autophagy).
- Metabolomics : Analyze cerebrospinal fluid (CSF) in primate models for lactate/pyruvate ratios, indicating mitochondrial dysfunction .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-dependent neuroprotective effects of this compound in vitro?
- Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) to calculate EC50/IC50.
- Error Reporting : Use mean ± SEM with n ≥ 6 replicates per condition.
- Comparative Tests : Apply one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., vehicle vs. 1–100 nM treatments).
- Software Tools : Use GraphPad Prism or R packages (e.g.,
drc) for robust curve fitting .
Q. What strategies mitigate variability in behavioral outcomes when testing this compound in rodent models?
- Answer :
- Environmental Controls : Standardize light/dark cycles, noise levels, and handler training.
- Cohort Stratification : Randomize animals by baseline performance in pretests (e.g., open field activity).
- Blinding : Ensure experimenters are blinded to treatment groups during data collection and analysis.
- Power Analysis : Predefine sample sizes using G*Power to achieve 80% statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
